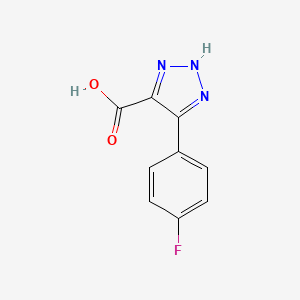
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds with structures similar to the one have been synthesized and evaluated for their antibacterial properties. For instance, a series involving 1,3,4-oxadiazoles and pyrazoles has been explored for qualitative and quantitative antibacterial activities against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Such compounds have shown significant activity, suggesting their potential as leads for developing new antibacterial agents (Rai et al., 2009).
Antifungal and Insecticidal Applications
Another study focused on the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides against rice sheath blight, a major disease affecting rice crops in China. This research emphasizes the potential agricultural applications of such compounds, highlighting their fungicidal activity and contributing to the management of crop diseases (Chen et al., 2000).
Anticancer and Apoptosis Induction
The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents illustrates the relevance of these compounds in cancer research. Through caspase- and cell-based high-throughput screening assays, certain derivatives have demonstrated activity against breast and colorectal cancer cell lines, providing insights into their mechanism of action and identifying molecular targets for cancer therapy (Zhang et al., 2005).
Optical Properties and Material Science
Research on the synthesis, X-ray crystal structure, and optical properties of novel oxadiazole derivatives reveals their potential applications in material science, particularly in the development of photoluminescent materials. The investigation of UV-vis absorption and fluorescence spectral characteristics of these compounds supports their use in optoelectronic devices and sensors (Jiang et al., 2012).
Corrosion Inhibition
The study of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel corrosion inhibition in sulfuric acid showcases the chemical engineering applications of similar compounds. This research provides valuable information on the physicochemical interactions and theoretical aspects underlying their efficacy as corrosion inhibitors, which is critical for protecting industrial infrastructure (Ammal et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid, which is synthesized from 3-chloro-4-ethoxyaniline and ethyl acetoacetate. The second intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethylbenzohydrazide and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "3-chloro-4-ethoxyaniline", "ethyl acetoacetate", "4-ethylbenzohydrazide", "ethyl chloroformate", "coupling agent (DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid: react 3-chloro-4-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid", "Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: react 4-ethylbenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine to form 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Coupling of intermediates: dissolve the two intermediates in a suitable solvent such as DMF or DMSO, add a coupling agent such as DCC or EDC, and stir at room temperature for several hours to form the final product '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole'" ] } | |
Numéro CAS |
2034321-87-2 |
Formule moléculaire |
C21H19ClN4O2 |
Poids moléculaire |
394.86 |
Nom IUPAC |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
Clé InChI |
RYSOBDDYPBJWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)

![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)



![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
